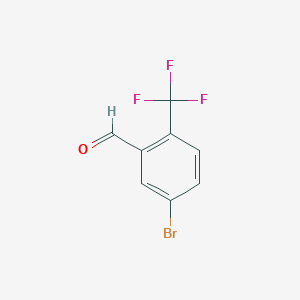

5-Bromo-2-(trifluoromethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzaldehyde core. This compound is typically a colorless to light yellow liquid and is sensitive to air .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-(trifluoromethyl)benzaldehyde involves the reduction of 2-bromo-5-trifluoromethyl-benzonitrile. The process includes dissolving the benzonitrile in toluene and cooling the solution to -78°C. Diisobutylaluminium hydride is then added, and the mixture is stirred at -78 to -50°C for two hours. Water is added to the reaction, and the mixture is allowed to warm to room temperature. The product is extracted with dichloromethane, washed, dried, and purified by flash chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and product extraction is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: 5-Bromo-2-(trifluoromethyl)benzoic acid.

Reduction: 5-Bromo-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromo-2-(trifluoromethyl)benzaldehyde serves as a versatile building block in organic chemistry. Its reactivity allows it to participate in various chemical transformations, including:

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, facilitating the introduction of new functional groups.

- Oxidation and Reduction Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, making it useful in synthetic pathways for complex organic molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Substitution of bromine with nucleophiles | Grignard reagents, amines |

| Oxidation | Conversion of aldehyde to carboxylic acid | Potassium permanganate, chromium trioxide |

| Reduction | Conversion of aldehyde to alcohol | Sodium borohydride, lithium aluminum hydride |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities. For example, compounds synthesized from this aldehyde have shown potential anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Notably, derivatives have been tested against various cancer types with encouraging results .

Case Study: Anticancer Activity

A study demonstrated that a derivative of this compound effectively inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 8.47 µM after 72 hours of treatment. This suggests that modifications to the structure could enhance its therapeutic efficacy against tumors .

Materials Science

In materials science, this compound is utilized in the synthesis of novel polymers and materials with unique thermal properties. Its ability to form copolymers makes it valuable for developing high-performance materials used in coatings and electronics.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or proteins, altering their activity. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function .

Comparación Con Compuestos Similares

- 2-Bromo-5-(trifluoromethyl)benzaldehyde

- 5-Bromo-2-fluorobenzotrifluoride

- 4-Bromo-1,1,2-trifluoro-1-butene

- 1-Bromo-2,4,5-trifluorobenzene

Uniqueness: 5-Bromo-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic and research applications .

Actividad Biológica

5-Bromo-2-(trifluoromethyl)benzaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

This compound has the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol. It is synthesized primarily through bromination processes of 2-hydroxy-3-(trifluoromethyl)benzaldehyde using reagents like N-bromosuccinimide (NBS) under controlled conditions to optimize yield . The typical yield from this synthesis is around 66%, resulting in a brown oil as the product.

| Property | Value |

|---|---|

| Molecular Formula | C8H4BrF3O |

| Molecular Weight | 253.02 g/mol |

| CAS Number | 251300-30-8 |

| Physical State | Brown oil |

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, research indicates that related compounds exhibit significant inhibitory effects on cancer cell lines such as MCF-7 and HeLa. The IC50 values for these compounds were found to be approximately 8.47 µM for MCF-7 and 9.22 µM for HeLa cells, demonstrating effective growth inhibition over time .

Case Study: Cell Viability Assay

- Cell Lines : MCF-7 and HeLa

- IC50 Values :

- MCF-7: 8.47±0.18μM

- HeLa: 9.22±0.17μM

The mechanism through which these compounds exert their anticancer effects appears to involve the inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. Molecular docking studies have shown promising binding affinities with MMP-2 and MMP-9, suggesting that these compounds can effectively inhibit tumor growth by preventing angiogenesis (the formation of new blood vessels) .

Enzyme Inhibition Studies

In addition to anticancer properties, this compound derivatives have been investigated as inhibitors of prolyl-specific oligopeptidase (POP), an enzyme implicated in various central nervous system disorders. Compounds based on this structure have shown competitive inhibition with IC50 values ranging from 10.14−41.73μM .

Table 2: Inhibition Data for POP

| Compound | IC50 (µM) | Ki (µM) |

|---|---|---|

| Compound 3a | 10.14±0.72 | 13.66±0.0012 |

Safety and Toxicity

While exploring the biological activity of this compound, safety profiles must also be considered. It has been noted that exposure to this compound may cause skin and eye irritation, as well as respiratory issues in some cases . Long-term exposure is not believed to produce chronic adverse effects, but safety precautions should be taken during handling.

Propiedades

IUPAC Name |

5-bromo-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLIYMKVPSMSHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.